The Structural Elucidation and Synthesis of the Tetrapeptide Ala-Leu-Ala-Leu: A Technical Guide
The Structural Elucidation and Synthesis of the Tetrapeptide Ala-Leu-Ala-Leu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and known applications of the tetrapeptide L-Alanyl-L-Leucyl-L-Alanyl-L-Leucine (Ala-Leu-Ala-Leu). This peptide has garnered interest in bioconjugation and drug delivery systems due to its susceptibility to enzymatic cleavage.
Core Structural Characteristics
The fundamental structure of Ala-Leu-Ala-Leu is a linear chain of four amino acids—Alanine, Leucine, Alanine, and Leucine—covalently linked by three peptide bonds. The sequence begins with an N-terminal Alanine and concludes with a C-terminal Leucine.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the Ala-Leu-Ala-Leu peptide is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄N₄O₅ | [1] |
| Molecular Weight | 386.5 g/mol | [1] |
| One-Letter Sequence | ALAL | [1] |
| CAS Registry Number | 84676-48-2 | [1] |
Conformational Analysis
The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for these angles.[2][3] For the L-amino acids Alanine and Leucine, the most populated regions are the right-handed α-helical region (φ ≈ -57°, ψ ≈ -47°) and the β-sheet region (φ ≈ -130°, ψ ≈ +140°).[2] The actual conformation of Ala-Leu-Ala-Leu in a specific environment (e.g., in solution or bound to a protein) would be a dynamic average of various conformers or a specific bound conformation. Computational modeling could provide theoretical insights into the preferred conformations of this peptide.[4]
Experimental Protocols: Synthesis of Ala-Leu-Ala-Leu
The chemical synthesis of Ala-Leu-Ala-Leu is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Materials and Reagents
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Resin: Wang resin or 2-Chlorotrityl chloride resin pre-loaded with Fmoc-L-Leucine.
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Amino Acids: Fmoc-L-Ala-OH, Fmoc-L-Leu-OH.
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Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
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Activation Base: DIPEA (N,N-Diisopropylethylamine).
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Fmoc Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide).
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Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold).
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Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Synthesis Workflow
The synthesis proceeds from the C-terminus to the N-terminus.
Detailed Methodologies
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Resin Swelling: The Fmoc-L-Leucine-loaded resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added. The mixture is agitated for 20 minutes to remove the Fmoc protecting group from the terminal amine.
-
Washing: The resin is thoroughly washed with DMF and then DCM to remove residual piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-L-Ala-OH) is pre-activated by dissolving it with HBTU, HOBt, and DIPEA in DMF. This activated mixture is then added to the resin and agitated for 1-2 hours. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Washing: The resin is washed again with DMF and DCM to remove excess reagents.
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Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the sequence (Leu, then Ala).
-
Final Deprotection: After the final coupling, the N-terminal Fmoc group is removed using the deprotection solution.
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Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.
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Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding it to a large volume of cold diethyl ether. The precipitate is collected by centrifugation.
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Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.
Biological Significance and Applications
The primary documented application of the Ala-Leu-Ala-Leu peptide is as a peptidase-labile linker in drug delivery systems.[1] This sequence is recognized and cleaved by certain peptidases that may be overexpressed in specific cellular environments, such as tumors.
Mechanism as a Cleavable Linker in Drug Delivery
The Ala-Leu-Ala-Leu sequence can be incorporated into a peptide-drug conjugate (PDC).[5][6][7] In this context, the peptide serves as a carrier to deliver a cytotoxic drug to a target cell. The linker is designed to be stable in systemic circulation but to be cleaved upon internalization into the target cell, releasing the active drug.
This targeted release mechanism aims to increase the therapeutic index of the conjugated drug by concentrating its cytotoxic effect at the site of action and minimizing off-target toxicity.
Conclusion
The Ala-Leu-Ala-Leu tetrapeptide is a well-defined chemical entity with a straightforward primary structure. While detailed experimental data on its three-dimensional conformation is limited, its synthesis is readily achievable through standard solid-phase peptide synthesis methodologies. Its principal significance in the field of drug development lies in its utility as a peptidase-sensitive linker, enabling the targeted release of therapeutic agents within specific cellular compartments. Further research into the specific peptidases that cleave this sequence and the structural basis for this recognition could lead to the design of more sophisticated and selective drug delivery systems.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. proteopedia.org [proteopedia.org]
- 3. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]
- 6. Peptide–Drug Conjugates as Effective Prodrug Strategies for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
